molecular formula C12H9NO2 B194265 4-(Pyridin-2-yl)benzoic acid CAS No. 4385-62-0

4-(Pyridin-2-yl)benzoic acid

Cat. No.: B194265
CAS No.: 4385-62-0
M. Wt: 199.2 g/mol
InChI Key: AQIPNZHMXANQRC-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It consists of a benzoic acid moiety substituted with a pyridin-2-yl group at the para position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)benzoic acid typically involves the reaction of 2-bromopyridine with benzoic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(Pyridin-2-yl)benzoic acid
  • 4-(Pyridin-4-yl)benzoic acid
  • 4-(Pyridin-3-yl)benzoic acid

Comparison: 4-(Pyridin-2-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and coordination behavior. Compared to its isomers, it exhibits distinct properties in terms of binding affinity and stability in complex formation. This makes it a preferred choice in specific applications, such as the synthesis of metal-organic frameworks and coordination polymers .

Properties

IUPAC Name

4-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPNZHMXANQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356322
Record name 4-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-62-0
Record name 4-(Pyridin-2-yl)benzoic acid.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyl)benzoic Acid
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Record name 4-(PYRIDIN-2-YL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

12.85 g (60.2 mmol) of 4-(pyridin-2-yl)-benzoic acid methyl ester in 125 ml of methanol and 67 ml of 1N sodium hydroxide solution are stirred at room temperature for 6 hours. The resulting solution is partially concentrated by evaporation; the aqueous residue is extracted with ethyl acetate and acidified to pH≈1.5 with 2N HCl solution. The title compound precipitates out and can be filtered off and washed with water: TLC (ethyl acetate): Rf=0.35; FAB MS (M+H)+=200.
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-boronobenzoic acid (1.66 g, 10 mmol) and 2-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) were added. The mixture was degassed and purged withed nitrogen. The mixture was stirred under reflux for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=4 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.81 g of white solid of 4-(pyridin-2-yl)benzoic acid. Yield: 91%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

2-(p-Toluyl)pyridine (17.2 g) was suspended in water (200 ml), and to the suspension potassium permanganate (21.0 g) was added. The mixture was heated under reflux for 18 hours. After the reaction mixture was allowed to cool, and insoluble matter was removed by filtration, dichloromethane was added to the filtrate, and the resultant water layer was separated and acidified with 2N hydrochloric acid. The solution was concentrated, and precipitate was collected by filtration to obtain the title compound (7.07 g) as a white solid.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Bromopyridine (1.26 g, 7.97 mmol), 4-carboxyphenylboronic acid (1.32 g, 7.95 mmol), and Pd(PPh3)4 (0.48 g, 0.42 mmol) were stirred at 90° overnight in CH3CN (40 mL) and 0.4 M Na2CO3 solution (40 mL, 16 mmol). After this time, the mixture was filtered hot, and the filtrate was concentrated to half-volume under reduced pressure. The remaining liquid was washed with CH2Cl2 (2×20 mL) and then acidified to pH 1 with concentrated HCl. The resulting precipitate was collected by filtration, washed with H2O, and allowed to air-dry to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.74 (m, 1H), 8.19-8.23 (m, 2H), 7.99-8.12 (m, 4H), 7.47-7.52 (m, 1H); MS (ESI+) m/z 200 (M+H)+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(pyridin-2-yl)benzoic acid bind to the CYP199A4 enzyme compared to 4-(pyridin-3-yl)benzoic acid?

A: Both this compound and 4-(pyridin-3-yl)benzoic acid interact with the CYP199A4 enzyme, but their binding modes differ. [, ] 4-(Pyridin-3-yl)benzoic acid directly coordinates with the heme iron through its nitrogen atom, displacing the aqua ligand. In contrast, this compound binds in a way that retains the aqua ligand. [, ] This difference in binding is attributed to the different positions of the nitrogen atom on the pyridine ring.

Q2: What spectroscopic techniques were used to investigate the binding of this compound to CYP199A4? What information did these techniques provide?

A: Researchers employed UV-Vis spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and redox potential measurements to study the interaction of this compound with CYP199A4. [, ] UV-Vis spectroscopy revealed distinct type II spectral shifts upon binding, indicating interaction with the heme iron. [, ] EPR provided information about the spin state of the heme iron in the presence of the compound. [, ] Redox potential measurements helped correlate binding modes with the enzyme's ability to accept or donate electrons. [, ]

Q3: Why is understanding the different binding modes of compounds like this compound to CYP199A4 important?

A: Cytochrome P450 enzymes play a crucial role in metabolizing a wide range of compounds, including drugs and xenobiotics. Understanding how different molecules, like this compound, bind to these enzymes can provide valuable insights into their metabolism and potential interactions with other drugs. [, ] This knowledge is essential for drug discovery and development, allowing for the design of safer and more effective pharmaceuticals.

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